1-溴-3-氯-5-(环戊氧基)苯

描述

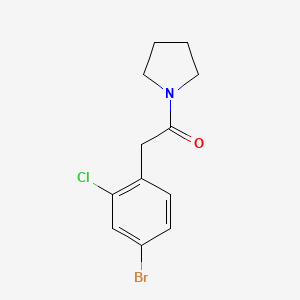

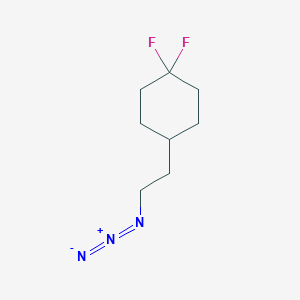

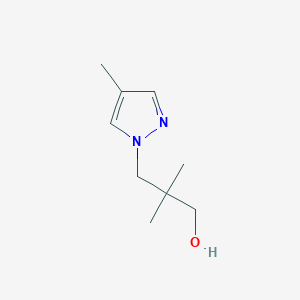

1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is a chemical compound with the following structural formula: . It belongs to the class of aryl halides and contains both bromine and chlorine atoms attached to a benzene ring.

Synthesis Analysis

The synthesis of 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids. This versatile method allows for the attachment of various substituents, enabling tailoring of the chemical structure .

Molecular Structure Analysis

The molecular formula of 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is C₁₁H₁₃BrClO , with a molecular weight of 241.13 g/mol . The compound features a benzene ring substituted with bromine, chlorine, and a cyclopentyloxy group . The 3D structure can be visualized using software tools.

Physical And Chemical Properties Analysis

科学研究应用

卤代化过程

- 多烷基苯环卤代反应:Bovonsombat和Mcnelis(1993)的研究讨论了N-卤代琥珀酰亚胺和酸性催化剂用于多烷基苯环卤代反应,这个过程与合成类似1-溴-3-氯-5-(环戊氧基)苯的化合物相关。这种技术可用于高产率地创建混合卤代化合物,展示了该化合物在合成化学中的作用(Bovonsombat & Mcnelis, 1993)。

拮抗剂和苯甲酰衍生物的合成

- 非肽小分子拮抗剂苯甲酰衍生物:Bi(2015)从1-氯-4-(氯甲基)苯和5-溴-2-羟基苯甲醛合成了5-溴-2-((4-氯苄氧基)溴甲基)苯,进一步反应以创建新型非肽CCR5拮抗剂苯甲酰衍生物。这表明了该化合物在药物化学中的重要性(Bi, 2015)。

亲电取代反应

- 碱诱导的环化反应:Bottini等人(1972)研究了1-溴-6-(2-羟乙氧基)环己烯及其氯类类似物与钾叔丁醇的反应,导致各种取代反应。这项研究突显了该化合物在有机合成和反应机制中的实用性(Bottini, Corson, Frost, & Schear, 1972)。

环化和还原反应

- 快速无锡脱卤和还原自由基环化反应:Vaillard,Postigo和Rossi(2004)提出了一个涉及芳基和烷基氯化物和溴化物的光刺激反应的新还原过程。这项研究显示了该化合物在有机合成中促进高效环化和还原反应的作用(Vaillard, Postigo, & Rossi, 2004)。

立体位保护基

- 作为立体位保护基的利用:Yoshifuji,Kamijo和Toyota(1993)展示了使用立体位受阻溴苯衍生物来稳定低配位磷化合物。这表明了该化合物在复杂有机合成中创建保护基的潜力(Yoshifuji, Kamijo, & Toyota, 1993)。

治疗制造中的关键中间体

- 制造SGLT2抑制剂的关键中间体:Zhang等人(2022)研究了5-溴-2-氯-4-(甲氧羰基)苯甲酸的合成,这是制造SGLT2抑制剂用于糖尿病治疗的关键中间体。这突显了该化合物在制药行业中的作用(Zhang et al., 2022)。

安全和危害

- Hazard Statements : The compound may cause skin and eye irritation (H315, H319). Inhalation may lead to respiratory irritation (H335) .

- Precautionary Measures : Handle with care. Use appropriate protective equipment (P261, P264, P270, P271, P280). Avoid inhalation and contact with skin and eyes. In case of exposure, seek medical attention (P301+P312, P302+P352, P304+P340, P305+P351+P338) .

属性

IUPAC Name |

1-bromo-3-chloro-5-cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUDAQMVSZDKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-5-(cyclopentyloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)

![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)

![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)

![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)

![N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B1415909.png)

![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)